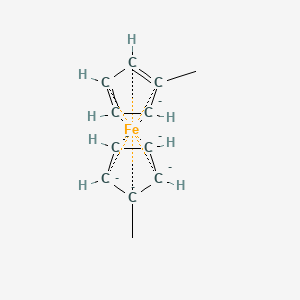
Ferrocene, 1,1'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ferrocene, 1,1’-dimethyl- is an organometallic compound with the formula C₁₂H₁₄Fe. It is a derivative of ferrocene, where two methyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings .
準備方法
Synthetic Routes and Reaction Conditions
From Grignard Reagents: One method involves the reaction of a Grignard reagent with iron chloride (II).
From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron chloride (II) to produce ferrocene.
Industrial Production Methods
Industrial production of ferrocene and its derivatives often involves large-scale synthesis using similar methods as described above, but with optimized conditions for higher yields and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions .
化学反応の分析
Types of Reactions
Oxidation: Ferrocene, 1,1’-dimethyl- can undergo oxidation to form the corresponding ferrocenium cation.
Reduction: It can be reduced back to its neutral form from the ferrocenium cation.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong acids like sulfuric acid can oxidize ferrocene to the ferrocenium cation.
Reducing Agents: Reducing agents like sodium borohydride can reduce the ferrocenium cation back to ferrocene.
Substitution Reactions: Reagents like acetyl chloride in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Ferrocenium cation.
Reduction: Neutral ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used.
科学的研究の応用
Chemical Properties and Characteristics
1,1'-Dimethylferrocene has the molecular formula C12H14Fe and a molecular weight of 214.08 g/mol. It appears as an orange to brown powder or crystals and has a melting point range of 36°C to 41°C . Its solubility is limited in water but slightly soluble in methanol .
Electrochemical Sensors
1,1'-Dimethylferrocene is widely used in the development of electrochemical sensors due to its redox properties. It can act as an electron transfer mediator in biosensors. For instance, a study demonstrated the use of 1,1'-dimethylferrocene in amperometric glucose sensors, where it facilitated electron transfer between immobilized glucose oxidase and carbon electrodes . This application is critical for creating miniature sensors for continuous glucose monitoring in medical settings.
Polymer Chemistry
The compound is also utilized in synthesizing ferrocene-containing polymers. These polymers exhibit unique electroactive properties, making them suitable for various applications, including drug delivery systems and smart materials that respond to external stimuli . Research has shown that incorporating 1,1'-dimethylferrocene into polymer matrices enhances their conductivity and mechanical properties.
Catalysis
In catalysis, 1,1'-dimethylferrocene serves as a catalyst in several chemical reactions, including ammonia synthesis and polymerization processes. Its stability and ability to facilitate electron transfer make it an effective catalyst in these reactions . The compound's role as an antiknock agent in gasoline formulations also highlights its importance in improving fuel efficiency .
Case Study 1: Glucose Monitoring Sensors
A notable application of 1,1'-dimethylferrocene was reported in the construction of subcutaneous glucose sensors implanted in pigs. The sensors utilized entrapped 1,1'-dimethylferrocene to mediate electron transfer between glucose oxidase and electrodes. The results indicated successful calibration and functionality within biological systems, paving the way for advancements in diabetic care technologies .
Case Study 2: Ferrocene-Polymer Composites
Research into ferrocene-based polymers has shown that incorporating 1,1'-dimethylferrocene enhances the electrochemical stability and mechanical properties of the resulting materials. These composites have potential applications in flexible electronics and energy storage devices due to their improved conductivity and responsiveness to external stimuli .
Data Tables
作用機序
The mechanism by which ferrocene, 1,1’-dimethyl- exerts its effects involves its ability to undergo redox reactions. This property allows it to interact with various molecular targets and pathways, such as DNA topoisomerase inhibitors in cancer cells, leading to apoptosis . Its lipophilicity also facilitates penetration through cellular and nuclear membranes .
類似化合物との比較
Similar Compounds
Ferrocene: The parent compound with no methyl groups.
Acetylferrocene: A derivative with acetyl groups attached to the cyclopentadienyl rings.
1,1’-Diacetylferrocene: A derivative with two acetyl groups.
Uniqueness
Ferrocene, 1,1’-dimethyl- is unique due to the presence of methyl groups, which can influence its reactivity and stability. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall chemical behavior .
特性
分子式 |
C12H14Fe-6 |
|---|---|
分子量 |
214.08 g/mol |
IUPAC名 |
iron;1-methylcyclopenta-1,3-diene;methylcyclopentane |
InChI |
InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; |
InChIキー |
KYMNSBSWJPFUJH-UHFFFAOYSA-N |
SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.CC1=CC=C[CH-]1.[Fe] |
正規SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Fe] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















